7-METHYL-(4-(4,4,5,5-TETRAMETHYL1,3,2-DIOXABORALAN-2-YL)-2,3-DIHYDROINDEN-1-ONE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-(4-(4,4,5,5-TETRAMETHYL1,3,2-DIOXABORALAN-2-YL)-2,3-DIHYDROINDEN-1-ONE typically involves the reaction of 7-Methyl-1-oxo-2,3-dihydro-1H-indene with boronic acid pinacol ester under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic acid ester formation .
Chemical Reactions Analysis
Types of Reactions
7-METHYL-(4-(4,4,5,5-TETRAMETHYL1,3,2-DIOXABORALAN-2-YL)-2,3-DIHYDROINDEN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indenes, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-METHYL-(4-(4,4,5,5-TETRAMETHYL1,3,2-DIOXABORALAN-2-YL)-2,3-DIHYDROINDEN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-METHYL-(4-(4,4,5,5-TETRAMETHYL1,3,2-DIOXABORALAN-2-YL)-2,3-DIHYDROINDEN-1-ONE involves its ability to form stable carbon-boron bonds, which can be further transformed into carbon-carbon bonds through catalytic processes. The boronic acid ester group acts as a nucleophile, participating in transmetalation reactions with palladium catalysts to form new carbon-carbon bonds . This mechanism is crucial in the Suzuki-Miyaura cross-coupling reaction, where the compound serves as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of the indene moiety.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar indene structure but with a carboxylate group instead of the boronic acid ester.
(7,7-Dimethyl-1-oxo-2,3,4,5,6,7-hexahydro-1H-inden-2-yl)acetic acid: Similar indene structure with different functional groups.
Uniqueness
7-METHYL-(4-(4,4,5,5-TETRAMETHYL1,3,2-DIOXABORALAN-2-YL)-2,3-DIHYDROINDEN-1-ONE is unique due to its specific combination of the indene moiety and the boronic acid ester group, which provides distinct reactivity and stability in various chemical reactions. This uniqueness makes it particularly valuable in organic synthesis and material science .
Properties
IUPAC Name |
7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO3/c1-10-6-8-12(11-7-9-13(18)14(10)11)17-19-15(2,3)16(4,5)20-17/h6,8H,7,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFWGSWDARRNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(=O)C3=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590231 | |
Record name | 7-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915402-07-2 | |
Record name | 7-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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